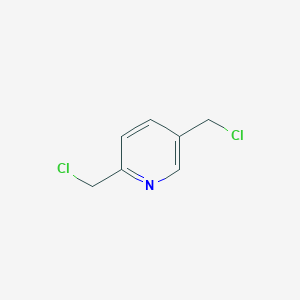

2,5-双(氯甲基)吡啶

描述

Synthesis Analysis

The synthesis of 2,5-Bis(chloromethyl)pyridine and related compounds involves multiple strategies, including reactions with phosphinoyl Grignard reagents and N-oxidation processes. These methods yield various pyridine-based ligands and complexes, showcasing the compound's adaptability in forming diverse structures with significant yields (Pailloux et al., 2009).

Molecular Structure Analysis

The molecular structure of 2,5-Bis(chloromethyl)pyridine derivatives has been elucidated using X-ray crystallography, revealing insights into their geometrical configurations and bonding interactions. Studies have shown various structural forms, including binuclear complexes with bridging atoms and tridentate ligand modes, demonstrating the compound's flexibility in forming complex structures (Teixidor et al., 1989).

Chemical Reactions and Properties

2,5-Bis(chloromethyl)pyridine undergoes a range of chemical reactions, forming complexes with metals such as palladium and cadmium. These reactions are facilitated by the compound's ability to act as a ligand, forming stable and catalytically active complexes. The reaction mechanisms and the resulting complexes' catalytic activities, particularly in coupling reactions, highlight the compound's utility in synthetic chemistry (Das et al., 2009).

Physical Properties Analysis

The study of 2,5-Bis(chloromethyl)pyridine's physical properties, including its vibrational spectra and thermodynamic functions, provides detailed information about its stability and behavior under various conditions. These analyses help in understanding the compound's reactivity and potential applications in different chemical contexts (Balachandran et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,5-Bis(chloromethyl)pyridine, including its reactivity with different ligands and its role in catalysis, have been extensively studied. Its ability to participate in hydroboration reactions and its efficiency in catalyzing such processes underscore its importance in synthetic organic chemistry (Obligacion & Chirik, 2013).

科学研究应用

Melaimi等人(2004年)的一项研究报告称,2,6-双(甲基膦酰)吡啶配体及其阳离子Pd(II)和Ni(II)配合物可以有效催化芳基硼酸酯的合成,具有良好的色调(Melaimi等人,2004)。

Carly等人(1996年)证明了邻位双(氯甲基)吡啶作为各种吡啶邻位苯醌二甲烷类似物的先驱物的潜力。他们观察到3,4-二亚甲基吡啶体系与富电子双亲烯烃的区域选择性环加成(Carly等人,1996)。

Chetia和Iyer(2008年)发现2,6-双(2-苯并咪唑基)吡啶可以有效地作为氟离子检测的传感器,利用化学位移和基于光学修饰的传感(Chetia & Iyer,2008)。

Das等人(2009年)发现第一个钳形(Se,N,Se)配体2,6-双((苯硒代)甲基)吡啶(L)与Heck反应的高催化活性形成配合物。这些配合物的形成取决于所使用的溶剂(Das等人,2009)。

Faghihi和Mozaffari(2008年)基于2,5-双[(4-羧基苯胺)羰基]吡啶和芳香族二胺合成了新的聚酰胺。这些在主链中具有吡啶部分的聚酰胺在各个行业中具有潜在应用(Faghihi & Mozaffari,2008)。

Almassio等人(2005年)通过调整反应条件和卤化后反应确定了改善双(氯甲基)吡啶和吡嗪产率的条件(Almassio等人,2005)。

安全和危害

2,5-Bis(chloromethyl)pyridine may be harmful if swallowed, cause skin irritation, serious eye damage, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The future directions of 2,5-Bis(chloromethyl)pyridine research could involve the development of novel one-pot biocatalytic processes for the preparation of versatile chemical intermediates . Additionally, the interplay between activating and deactivating substituents as well as the competition and synergism between inductive and mesomeric effects could allow for seemingly endless functionalization .

属性

IUPAC Name |

2,5-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOWJNFBJPIHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529402 | |

| Record name | 2,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(chloromethyl)pyridine | |

CAS RN |

94126-97-3 | |

| Record name | 2,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

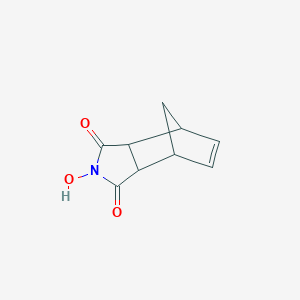

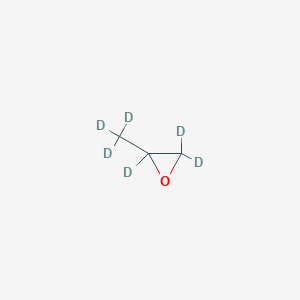

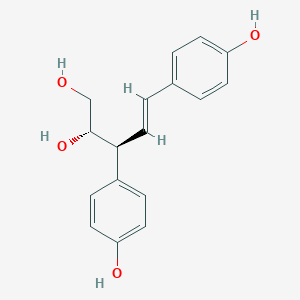

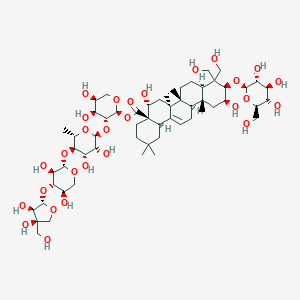

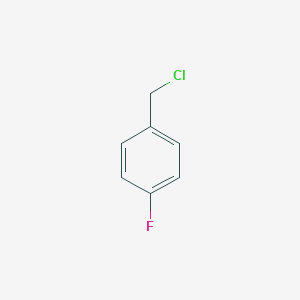

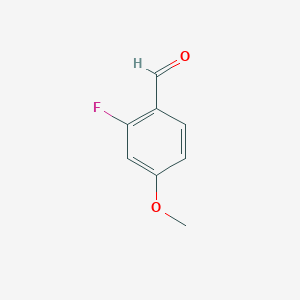

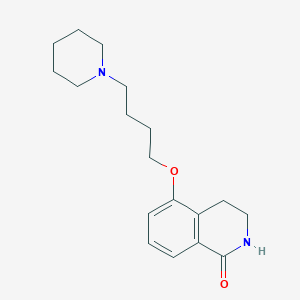

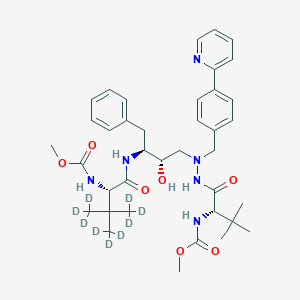

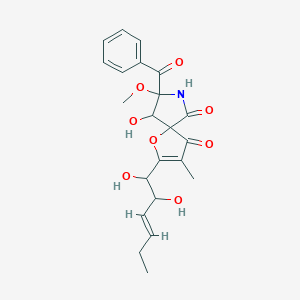

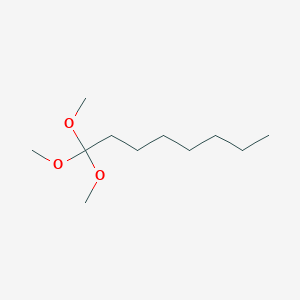

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)